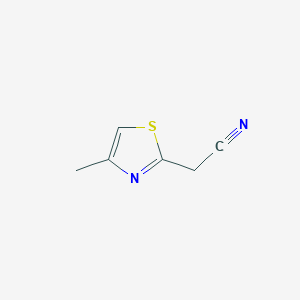

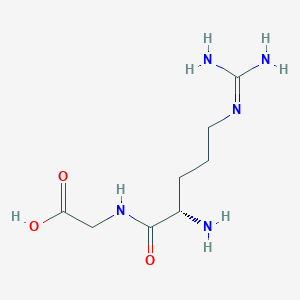

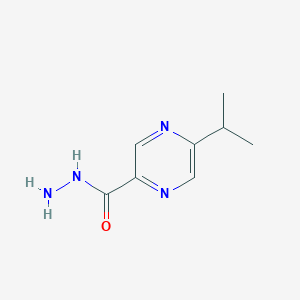

2-Amino-3-cyano-5-methylpyrazine 1-oxide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Amino-3-cyano-5-methylpyrazine 1-oxide involves several chemical reactions. A notable method includes the reaction of 3-aminopyrazine 1-oxide with trimethylsilyl cyanide, which was optimized from 2-pyrazinecarboxamide (Sato, 1989). Additionally, graphene oxide has been used as a metal-free carbocatalyst for the one-pot synthesis of 2-amino-3-cyanopyridines in water, highlighting an environmentally friendly approach (Khalili, 2016).

Molecular Structure Analysis

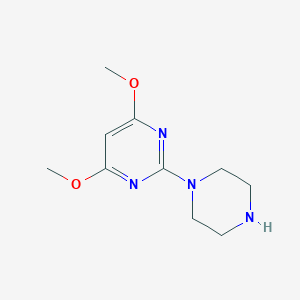

The molecular structure of compounds related to 2-Amino-3-cyano-5-methylpyrazine 1-oxide has been extensively studied. For instance, the molecular and crystal structures of 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide were determined, providing insights into structure-activity relationships (Klauschenz et al., 1994).

Chemical Reactions and Properties

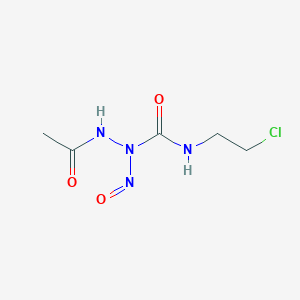

Various chemical reactions involving 2-Amino-3-cyano-5-methylpyrazine 1-oxide and similar compounds have been reported. For example, Lewis acid-mediated cyanation of pyrazine N-oxides with trimethylsilyl cyanide offers a new route to 2-substituted 3-cyanopyrazines (Sato et al., 1991). Additionally, homolytic acylation of 2-amino-3-cyanopyrazine with α-keto acids led to the formation of 5-acyl-3-aminopyrazinecarboxylic acid derivatives (Sato & Kadota, 1992).

Physical Properties Analysis

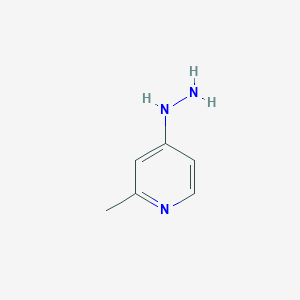

The physical properties of 2-Amino-3-cyano-5-methylpyrazine 1-oxide and related compounds have been explored through various studies, including the investigation of their fluorescent properties. For example, 2,5-Diamino-3,6-dicyanopyrazine, a related compound, exhibits strong yellowish-green fluorescence in solution, indicating its potential as a synthetic intermediate for fluorescent dye chromophores (Shirai et al., 1998).

Wissenschaftliche Forschungsanwendungen

It is utilized for studying reactivity and reselectivity in reactions of 3-substituted pyrazine 1-oxides with trimethylsilyl cyanide (Sakakibara, Ohwaki, & Sato, 1993).

The compound plays a role in the synthesis of pteridines and derivatives like 2,4-dihydropteridine (Albert & Ohta, 1970).

It is important in the study of reactions involving 2,5-disubstituted pyrazine monoxides (Ohta, Akita, & Hara, 1979).

The compound is used in synthesizing new substituted pyrazoles and pyrazolo[3,4-b]pyridines (El‐Emary, 2007).

It aids in synthesizing pyrazine 1-oxides with various functional groups (Sato, 1983).

The compound is instrumental in synthesizing various azolo[a]pyrimidines and their derivatives (Bajwa & Sykes, 1979).

It provides a novel route for synthesizing azolo[1,3]diazepines (Acevedo, Krawczyk, & Townsend, 1985).

Its synthesis aids in establishing spectroscopic methods for determining substituent placement on certain molecular structures (Karpetsky & White, 1973).

It serves as a corrosion inhibitor for steel in acidic environments (Kr et al., 2014).

The compound is noted for its convenient synthesis in scientific research (Sato, 1989).

Safety And Hazards

Safety information, including toxicity, handling precautions, and potential hazards, is essential. Refer to the provided MSDS for detailed safety guidelines.

Zukünftige Richtungen

Research on 2-Amino-3-cyano-5-methylpyrazine 1-oxide should focus on the following aspects:

- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Environmental Impact : Assess its environmental fate and impact.

Eigenschaften

IUPAC Name |

4-hydroxy-3-imino-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-4-3-10(11)6(8)5(2-7)9-4/h3,8,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUMHCRSPDRZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N)C(=N1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575828 | |

| Record name | 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-cyano-5-methylpyrazine 1-oxide | |

CAS RN |

19994-56-0 | |

| Record name | 4-Hydroxy-3-imino-6-methyl-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)

![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)